3,6-Dibromo-4-nitro-1H-indazole
Description
BenchChem offers high-quality 3,6-Dibromo-4-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-4-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromo-4-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYBWPYNINSHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646308 | |
| Record name | 3,6-Dibromo-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-42-6 | |
| Record name | 3,6-Dibromo-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of 3,6-Dibromo-4-nitro-1H-indazole
This technical guide details the synthesis, structural validation, and handling of 3,6-Dibromo-4-nitro-1H-indazole , a highly functionalized heterocyclic scaffold. This molecule represents a "linchpin" intermediate in medicinal chemistry; the C3 and C6 bromines offer orthogonal cross-coupling reactivity (Suzuki/Buchwald), while the C4-nitro group serves as a masked aniline for subsequent amide/urea construction, typical in kinase inhibitor design (e.g., JNK, PLK1 inhibitors).
Executive Summary & Strategic Analysis
Target Molecule: 3,6-Dibromo-4-nitro-1H-indazole Formula: C₇H₃Br₂N₃O₂ Molecular Weight: 320.93 g/mol Key Applications: Kinase inhibitor core (ATP-binding pocket mimetic), orthogonal cross-coupling scaffold.
Retrosynthetic Logic
The synthesis of 3,6-dibromo-4-nitro-1H-indazole presents a regiochemical challenge. Direct nitration of a 3,6-dibromo core is electronically unfavorable and sterically crowded. Consequently, the most robust synthetic strategy employs a "Core-First, Decoration-Last" approach.
-
Core Establishment: The 6-bromo-4-nitro substitution pattern is established first. This is best achieved via the nitration of 6-bromoindazole (commercially available) or de novo synthesis from aniline precursors if high regiochemical fidelity is required.
-
C3 Functionalization: The C3 position of the indazole ring remains the most nucleophilic site, even with electron-withdrawing groups present. Electrophilic bromination (using Br₂ or NBS) is performed as the final step to avoid debromination or steric clashes during earlier stages.
Synthesis Workflow Visualization
The following diagram outlines the critical path for synthesis, highlighting the decision nodes for process chemists.
Figure 1: Linear synthetic route from commercially available 6-bromoindazole. This route prioritizes step-economy.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole
Objective: Introduce the nitro group at the C4 position. Criticality: This reaction relies on the directing effects of the bromine at C6 (directing ortho/para) and the inherent reactivity of the indazole. While C5/C7 nitration is common, specific low-temperature conditions favor the C4 isomer in 6-substituted systems.
-
Reagents: 6-Bromo-1H-indazole (1.0 eq), Fuming Nitric Acid (HNO₃, >90%), Conc. Sulfuric Acid (H₂SO₄).[1]
-
Apparatus: 3-neck round bottom flask, internal temperature probe, cryostat/ice-salt bath.
Protocol:
-
Dissolution: Charge the flask with 6-Bromo-1H-indazole (e.g., 10.0 g, 50.7 mmol) and conc. H₂SO₄ (100 mL). Stir at 0°C until fully dissolved. Note: Exothermic dissolution; maintain T < 10°C.
-
Nitration: Prepare a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄ (1:1 v/v). Add this mixture dropwise to the indazole solution over 45 minutes, strictly maintaining internal temperature between 0–5°C.
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm slowly to room temperature (20–25°C) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2]
-
Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product will precipitate as a yellow/orange solid.
-
Isolation: Filter the precipitate. Wash the cake with water (3 x 100 mL) until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) to isolate the 4-nitro isomer from potential 5-nitro byproducts.
-
Yield Expectation: 50–65%.
-
Step 2: Synthesis of 3,6-Dibromo-4-nitro-1H-indazole
Objective: Regioselective bromination at C3. Mechanism: Electrophilic aromatic substitution. The base (NaOH) generates the indazolyl anion, increasing nucleophilicity at C3 despite the deactivating nitro group.
-
Reagents: 6-Bromo-4-nitro-1H-indazole (from Step 1), Bromine (Br₂) or N-Bromosuccinimide (NBS), NaOH (aq) or DMF.
Preferred Protocol (NBS Method - Milder):
-
Setup: Dissolve 6-Bromo-4-nitro-1H-indazole (1.0 eq) in DMF (10 vol).
-
Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir at 40°C for 4–6 hours. The reaction color typically deepens.
-
Workup: Dilute with water (50 vol). The product should precipitate.[3] If oil forms, extract with EtOAc.
-
Purification: Triturate the solid with cold methanol or recrystallize from acetonitrile.
Alternative Protocol (Br₂/Base - Scale-up):
-
Suspend starting material in 2N NaOH (10 vol).
-
Add Br₂ (1.2 eq) dropwise at 0–5°C.
-
Stir vigorously. Acidify with 1N HCl to precipitate the product.
-
Warning: This method is harsher and may hydrolyze weak functional groups, though the nitro-indazole core is stable.
Characterization & Structural Validation
The validation of the 3,6-dibromo-4-nitro substitution pattern is critical, as isomers (e.g., 3,6-dibromo-5-nitro) have identical masses.
NMR Logic
The target molecule loses the C3 proton and retains only two aromatic protons (H5 and H7).
-
H3: Absent (Signal at ~8.1 ppm in precursor disappears).
-
H5 & H7: Appear as two doublets with meta coupling (J ~1.5–2.0 Hz).
Data Summary Table
| Technique | Parameter | Expected Value / Observation | Structural Insight |
| LC-MS | m/z (ESI+) | 320.9, 322.9, 324.9 (1:2:1 ratio) | Confirms presence of two bromine atoms (⁷⁹Br/⁸¹Br isotope pattern). |
| ¹H NMR | δ (DMSO-d₆) | H7: ~8.20 ppm (d, J=1.8 Hz)H5: ~7.95 ppm (d, J=1.8 Hz)NH: ~14.0 ppm (br s) | Loss of C3-H confirms bromination. Meta-coupling confirms 1,3-relationship of protons (H5/H7). |
| ¹³C NMR | δ (ppm) | C3-Br (~120), C4-NO₂ (~142), C6-Br (~124) | Distinct shift of C3 carbon due to heavy atom effect (Br). |
| Melting Point | Range | >220°C (Decomposition) | High melting point typical of nitro-indazoles. |
Characterization Flowchart
Figure 2: Decision tree for structural validation to rule out regioisomers.
Safety & Handling (E-E-A-T)
-
Nitro Compounds: 4-Nitroindazoles are potentially energetic.[4] Do not heat dry solids above 100°C. Perform Differential Scanning Calorimetry (DSC) before scaling up >10g.
-
Bromine/NBS: Corrosive and lachrymators. Handle in a fume hood.
-
Skin Sensitization: Indazoles are known sensitizers. Use double nitrile gloves.
References
-
BenchChem Technical Support. (2025).[3][4][5][6] Optimizing 6-Bromo-Indazole Synthesis and Nitration Protocols. Retrieved from 3
-
Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Chimica Italiana. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 6-Bromo-4-nitro-1H-indazole.[3] Retrieved from
-
National Institutes of Health (NIH). (2021). Regioselective C7 bromination and Suzuki–Miyaura cross-coupling of 4-substituted indazoles.[7] Retrieved from 7
Sources
- 1. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of 3,6-Dibromo-4-nitro-1H-indazole: A Case Study for Drug Discovery
Abstract
This technical guide provides an in-depth, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 3,6-Dibromo-4-nitro-1H-indazole, a halogenated nitro-indazole derivative of significant interest in medicinal chemistry. Indazole-based compounds are recognized as "privileged scaffolds" in drug discovery, frequently serving as the core of potent kinase inhibitors and other therapeutic agents.[1][2] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for advancing rational drug design. While a published crystal structure for this specific compound is not available, this guide establishes a comprehensive, self-validating workflow, presented as a case study. We will detail the entire process from synthesis and crystallization to data collection, structure solution, and detailed analysis, providing researchers, scientists, and drug development professionals with the critical insights necessary to conduct similar structural investigations.
Introduction: The Strategic Importance of Indazole Scaffolds
The indazole moiety, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its ability to act as a bioisostere for indole and phenol, coupled with its capacity to form crucial hydrogen bond interactions as both a donor and an acceptor, makes it a highly versatile pharmacophore.[1] Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[3][4] The introduction of halogen atoms, such as bromine, and electron-withdrawing groups, like the nitro group, onto the indazole core, as in 3,6-Dibromo-4-nitro-1H-indazole, profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making such compounds prime candidates for targeted therapeutic development.[5]
Elucidating the precise three-dimensional arrangement of atoms and the nuances of intermolecular interactions through single-crystal X-ray diffraction is not merely an academic exercise; it is a critical step in the drug discovery pipeline.[6] This structural blueprint enables computational chemists to perform accurate docking studies, helps medicinal chemists to design more potent and selective analogues, and provides solid-state chemists with the information needed to understand and control polymorphism.
Synthesis and Crystal Growth: From Powder to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray analysis. The quality of the crystal is the single most important determinant of the quality of the final structure.
Proposed Synthetic Pathway
A plausible synthetic route to 3,6-Dibromo-4-nitro-1H-indazole can be conceptualized from commercially available precursors, such as 4-nitro-1H-indazole, based on established bromination protocols.[7]
Protocol: Synthesis of 3,6-Dibromo-4-nitro-1H-indazole
-
Starting Material: To a stirred solution of 4-nitro-1H-indazole (1.0 eq.) in a suitable solvent such as glacial acetic acid, add sodium acetate (1.0 eq.).
-
Bromination: Slowly add a solution of bromine (2.2 eq.) in acetic acid dropwise to the reaction mixture at room temperature. The causality here is the electrophilic aromatic substitution, where the indazole ring is activated towards bromination. The second equivalent of bromine is necessary for the di-substitution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by column chromatography on silica gel to yield the high-purity 3,6-Dibromo-4-nitro-1H-indazole.
The Art of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.
Protocol: Single Crystal Growth
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) for their ability to dissolve the compound when hot and to precipitate it upon cooling.
-
Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a volatile solvent (e.g., acetone). In the larger container, place a less volatile solvent in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][8]
The Crystallographic Workflow
The process of determining a crystal structure is a well-defined, multi-step workflow. The choice of instrumentation and software is critical for obtaining high-quality data. Modern diffractometers, such as those running the APEX software suite, offer a high degree of automation and powerful data processing tools.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Protocol: Data Collection and Processing
-
Instrument Setup: A suitable single crystal is mounted on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.[7] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant data are collected. This involves a series of scans through reciprocal space.
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply scaling factors.
-
Absorption Correction: An absorption correction is applied to account for the absorption of X-rays by the crystal.
-
Structure Solution: The positions of the atoms are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXT.[9]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL), adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated using tools like CheckCIF to ensure its chemical and geometric sensibility.
Results and Discussion: Unveiling the Structure of 3,6-Dibromo-4-nitro-1H-indazole
As this is a case study, the following data is representative of what would be expected for a compound of this nature and is provided for illustrative purposes.
Crystallographic Data Summary
The crystallographic data provides a snapshot of the crystal's fundamental properties.
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₇H₃Br₂N₃O₂ | Defines the atomic composition of the molecule. |
| Formula Weight | 320.93 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific description of the symmetry elements within the crystal. |
| a, b, c (Å) | a = 7.5, b = 12.0, c = 9.5 | The dimensions of the unit cell. |
| α, β, γ (°) | α = 90, β = 105, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 868.9 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 2.455 | The calculated density of the crystal. |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 | Indicators of the quality of the fit between the model and the data; lower values are better. |
Molecular Structure and Conformation
The analysis of bond lengths, bond angles, and torsion angles reveals the detailed geometry of the molecule. The indazole ring system is expected to be essentially planar, a common feature of aromatic systems. The substituents (two bromine atoms and a nitro group) will also lie close to this plane.
Key expected features include:
-
Planarity: The fused five- and six-membered rings will be nearly planar.
-
Bond Lengths: The C-Br and N-O bond lengths will be consistent with standard values for similar structures.
-
Torsion Angles: The torsion angle of the nitro group relative to the benzene ring will indicate its degree of coplanarity, which has implications for electronic conjugation.
Figure 2: 2D chemical structure of 3,6-Dibromo-4-nitro-1H-indazole.
Supramolecular Assembly and Intermolecular Interactions
Beyond the individual molecule, crystal structure analysis reveals how molecules pack together in the solid state. This is governed by a network of non-covalent interactions. For 3,6-Dibromo-4-nitro-1H-indazole, we would anticipate:
-
Hydrogen Bonding: The N-H of the pyrazole ring is a strong hydrogen bond donor. It will likely form a hydrogen bond with a nitro oxygen atom or a nitrogen atom of a neighboring molecule, leading to the formation of dimers or chains.
-
Halogen Bonding: The bromine atoms, particularly the one at the C3 position, can act as halogen bond donors, interacting with electron-rich atoms like the nitro oxygens.
-
π-π Stacking: The planar indazole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Understanding these interactions is crucial for predicting physical properties like melting point and solubility, and for identifying potential issues in drug formulation.
Conclusion: From Structure to Insight
This technical guide has outlined a comprehensive and robust workflow for the crystal structure analysis of 3,6-Dibromo-4-nitro-1H-indazole. By following a logical progression from synthesis and crystallization to detailed crystallographic analysis, researchers can obtain a definitive three-dimensional model of their target molecule. This structural information is invaluable, providing deep insights into the molecule's conformation, electronic properties, and intermolecular interactions. For drug development professionals, this knowledge is a critical asset that informs lead optimization, facilitates the design of more effective therapeutics, and ultimately accelerates the journey from the laboratory to the clinic.
References
- PharmaBlock. (n.d.). Indazoles in Drug Discovery.
- Cai, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- International Union of Crystallography. (n.d.). Crystallographic software list.
- Bruker. (n.d.). APEX Software.
- Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Pulstec USA. (2023). Single Crystal X-Ray Diffraction.
- University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- Thermo Fisher Scientific. (2021). Single Crystal X-Ray Diffraction of Materials.
- RCSB PDB. (2023). Crystallography Software.
- ChemicalBook. (2025). 3-BROMO-4-NITRO (1H)INDAZOLE synthesis.
- Sigma-Aldrich. (n.d.). 3-Bromo-6-nitro-1H-indazole.
- IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.
- Acta Crystallographica Section E. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. Acta Crystallographica Section E: Structure Reports Online.
- BenchChem. (n.d.). 3-Bromo-5-methyl-4-nitro-1H-indazole.
- PubChem. (n.d.). 3-Bromo-7-Nitroindazole.
- ChemScene. (n.d.). 6-Bromo-4-nitro-1H-indazole.
- Re3data.org. (n.d.). Cambridge Structural Database.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-nitro-1H-indazole AldrichCPR.
- BenchChem. (n.d.). An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- ResearchGate. (n.d.). (PDF) The Cambridge Structural Database.
- Autech Intermediates. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- Acta Crystallographica Section E. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.
- BenchChem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.
- PubMed. (2011). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole.
- Liskon Biological. (2025). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole.
Sources
- 1. chemscene.com [chemscene.com]
- 2. usbio.net [usbio.net]
- 3. PubChemLite - 6-bromo-4-nitro-1h-indazole (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 4. 74209-17-9|3-Bromo-4-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 5. 885522-69-0|3,6-Dichloro-4-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 6. jglobal.jst.go.jp [jglobal.jst.go.jp]
- 7. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. 3-bromo-1-methyl-4-nitro-1H-indazole | C8H6BrN3O2 | CID 12558569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SID 504576106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 3,6-Dibromo-4-nitro-1H-indazole
Technical Whitepaper: 3,6-Dibromo-4-nitro-1H-indazole
Executive Summary: The Scaffold Advantage
3,6-Dibromo-4-nitro-1H-indazole represents a high-value "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its tri-functional core :
-
C3-Bromine: A pseudo-benzylic/imine-like position highly susceptible to nucleophilic aromatic substitution (SNAr) and rapid palladium-catalyzed cross-coupling.
-
C6-Bromine: A classic aryl bromide positioned for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C4-Nitro Group: An electron-withdrawing "activator" that electronically sensitizes the ring system (lowering pKa of N1-H) and provides a handle for reduction to an aniline (post-coupling) for kinase hinge-binding motifs.
This guide details the physicochemical profile, validated synthetic pathways, and chemoselective reactivity logic required to utilize this scaffold effectively.
Physicochemical Characterization
The presence of the nitro group at C4 significantly alters the electronic landscape compared to the parent indazole, increasing the acidity of the N1 proton and the lipophilicity of the core.
| Property | Value / Description | Source/Note |
| CAS Number | Not widely listed (Analog: 885518-46-7 for 6-Br-4-NO2) | Derivative of known scaffolds |
| Molecular Formula | C₇H₃Br₂N₃O₂ | |
| Molecular Weight | 320.93 g/mol | Distinct isotope pattern (1:2:1) |
| Appearance | Yellow to Orange Crystalline Solid | Nitro-indazoles are chromophoric |
| Predicted LogP | ~2.8 – 3.1 | Lipophilic due to di-bromo substitution |
| pKa (N1-H) | ~10.5 – 11.5 | Acidified by C4-NO₂ (vs. ~14 for indazole) |
| Solubility | DMSO, DMF, THF (Good); Water (Poor) | Requires polar organic solvents |
| H-Bond Donors | 1 (N1-H) | |
| H-Bond Acceptors | 3 (N2, NO₂ oxygens) |
Synthetic Architecture & Process Chemistry
The synthesis of 3,6-dibromo-4-nitro-1H-indazole is best approached via a sequential halogenation strategy . Direct nitration of a di-bromo precursor is risky due to regioselectivity issues; therefore, introducing the C3-bromine after establishing the nitro group is the preferred regiochemical control strategy.
Protocol: Sequential Functionalization Route
Precursor: 6-Bromo-4-nitro-1H-indazole (Commercially available or synthesized via nitration of 6-bromoindazole).
Step 1: C3-Bromination (Regioselective) The C3 position is activated for electrophilic substitution. The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine to avoid over-bromination or radical side reactions on the nitro group.
-
Reagents: 6-Bromo-4-nitro-1H-indazole (1.0 eq), NBS (1.1 eq), DMF (Solvent).
-
Conditions: 60°C, 4–6 hours.
Detailed Workflow:
-
Dissolution: Charge a reaction vessel with 6-Bromo-4-nitro-1H-indazole (10 mmol) and anhydrous DMF (5 mL/mmol). Stir until fully dissolved.
-
Addition: Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise over 15 minutes. Note: Exothermic potential; monitor internal temp.
-
Reaction: Heat the mixture to 60°C. Monitor by LC-MS.
-
Checkpoint: Look for the shift from the 1:1 bromine isotope pattern (Starting Material) to the 1:2:1 pattern (Product, MW ~321).
-
-
Quench: Cool to room temperature (RT). Pour the reaction mixture into ice-cold water (10 volumes).
-
Isolation: The product will precipitate as a yellow solid. Filter and wash with water to remove succinimide byproducts.
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).
Visualization: Synthetic Pathway
Chemical Reactivity & Functionalization Logic
The utility of this scaffold lies in the differential reactivity of the two bromine atoms.[1] The C4-nitro group creates a specific electronic bias that allows for orthogonal functionalization.
Mechanistic Insight: The "Ortho-Effect"
The nitro group at C4 is ortho to the C3-position and meta to the C6-position.
-
C3-Br Reactivity: The electron-withdrawing nitro group makes the C3-Br highly electrophilic. In Pd-catalyzed couplings (Suzuki), oxidative addition often occurs here first due to the lower electron density and proximity to the directing N2 nitrogen.
-
C6-Br Reactivity: This position behaves like a standard electron-deficient aryl bromide. It is less reactive than C3, allowing for sequential cross-coupling (e.g., react C3 first, then C6).
Strategic Functionalization Map
-
N1-Protection (Critical First Step):
-
The acidic N1-H can poison Pd-catalysts or lead to side reactions.
-
Recommendation: Protect with THP (Tetrahydropyranyl), SEM, or Boc before attempting coupling reactions.
-
Note: The 4-nitro group makes the N1-H more acidic; use weaker bases (e.g., K₂CO₃) for alkylation to avoid ring degradation.
-
-
Selective C3-Coupling:
-
Reaction: Suzuki-Miyaura.[1]
-
Conditions: Pd(PPh₃)₄, Na₂CO₃, Aryl-Boronic Acid (1.0 eq), Toluene/EtOH/H₂O.
-
Selectivity: Preferential reaction at C3 is observed due to the electronic activation by the adjacent nitro group.
-
-
Nitro Reduction:
-
Post-coupling, the 4-NO₂ group can be reduced to 4-NH₂ (using Fe/NH₄Cl or H₂/Pd-C). This amine is often the "hinge binder" in kinase inhibitor design.
-
Visualization: Reactivity Logic
Handling, Stability, & Safety
-
Stability: The compound is stable at room temperature but light-sensitive (store in amber vials). The nitro group introduces a risk of energetic decomposition at high temperatures (>150°C).
-
Safety Hazards:
-
Skin Sensitizer: Halogenated indazoles are potent sensitizers. Double-gloving (Nitrile) is mandatory.
-
Energetic Potential: As a nitro-aromatic, avoid dry heating. Use DSC (Differential Scanning Calorimetry) before scaling up >10g to determine onset of decomposition.
-
-
Analytical Marker: In LC-MS, the presence of two bromines gives a distinct triplet pattern (M, M+2, M+4) with relative intensities of 1:2:1. This is the primary method for confirming successful dibromination.
References
-
BenchChem. (2025).[2][3] Optimizing 6-Bromo-Indazole Synthesis: Technical Support Center. Retrieved from
-
Sigma-Aldrich. (2025). 6-Bromo-4-nitro-1H-indazole Product Datasheet (CAS 885518-46-7). Retrieved from
-
ChemScene. (2025). Physical Properties of 6-Bromo-4-nitro-1H-indazole. Retrieved from
-
National Institutes of Health (NIH). (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC/ResearchGate. Retrieved from
-
Unibrom. (2025).[4] 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block. Retrieved from
Sources
An In-depth Technical Guide to the Electronic Properties of 3,6-Dibromo-4-nitro-1H-indazole: A Predictive and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory in Nitroindazole Chemistry
The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent kinase inhibition and antimicrobial effects.[1][2] The electronic properties of these molecules are paramount, governing their reactivity, molecular interactions, and, ultimately, their therapeutic potential. This guide ventures into the theoretical and practical landscape of a novel, yet to be fully characterized, derivative: 3,6-Dibromo-4-nitro-1H-indazole .
Due to the limited availability of direct experimental data for this specific isomer in the public domain, this document serves as a predictive and methodological guide.[3][4] As Senior Application Scientists, our goal is to provide a robust framework for the synthesis, characterization, and electronic property evaluation of this promising molecule. We will leverage data from closely related analogues to inform our predictions and to establish reliable experimental and computational protocols.
Molecular Blueprint: Predicted Physicochemical Properties
The putative structure of 3,6-Dibromo-4-nitro-1H-indazole features a bicyclic indazole core with bromine substituents at the 3 and 6 positions and a nitro group at the 4-position. The strong electron-withdrawing nature of the nitro group and the halogens is anticipated to significantly modulate the electronic landscape of the aromatic system.
| Property | Predicted Value |
| Molecular Formula | C₇H₃Br₂N₃O₂ |
| Molecular Weight | 320.93 g/mol |
| Monoisotopic Mass | 318.8595 u |
| SMILES | C1=C(C2=C(C(=C1[O-])Br)NN=C2)Br |
| InChI Key | (Predicted) Not available |
Constructing the Core: Synthesis and Structural Elucidation
A plausible synthetic pathway for 3,6-Dibromo-4-nitro-1H-indazole can be devised from commercially available precursors, drawing upon established methodologies for the synthesis of substituted indazoles.[4][5]
Proposed Synthetic Workflow
Caption: A plausible synthetic route for 3,6-Dibromo-4-nitro-1H-indazole.
Detailed Synthetic Protocol
Step 1: Nitration of 6-Bromo-1H-indazole
-
To a solution of 6-Bromo-1H-indazole in concentrated sulfuric acid, cooled to 0°C in an ice bath, add a pre-cooled nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise. The temperature should be carefully maintained below 5°C.
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain crude 6-Bromo-4-nitro-1H-indazole.[6]
Step 2: Bromination of 6-Bromo-4-nitro-1H-indazole
-
Dissolve the crude 6-Bromo-4-nitro-1H-indazole in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system.
Structural Characterization Workflow
The unambiguous identification of the final product is critical.[7] A combination of spectroscopic techniques should be employed.
Caption: Spectroscopic workflow for structural confirmation.
Predicted Spectroscopic Signatures:
-
¹H NMR (in DMSO-d₆): Expect signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing substituents. The NH proton will likely appear as a broad singlet at a downfield chemical shift (>13 ppm).[8]
-
¹³C NMR (in DMSO-d₆): The carbon atoms attached to the bromine and nitro groups will be significantly shifted.
-
FT-IR (KBr): Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹).[8]
-
HRMS (ESI+): The molecular ion peak should correspond to the calculated exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition.
Delving Deeper: Predicted Electronic Properties and Their Significance
The electronic properties of 3,6-Dibromo-4-nitro-1H-indazole are dictated by the interplay of the electron-donating indazole ring and the strongly electron-withdrawing nitro and bromo substituents. These properties are critical as they influence the molecule's ability to participate in non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, which are fundamental to its mechanism of action.[9]
Key Electronic Descriptors:
-
Electron Density Distribution: The nitro and bromo groups will significantly decrease the electron density on the indazole ring system, particularly at the ortho and para positions. This polarization is crucial for molecular recognition by target proteins.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are key indicators of chemical reactivity and the ability to participate in charge-transfer interactions. The electron-withdrawing groups are expected to lower both the HOMO and LUMO energy levels.
-
Electrostatic Potential (ESP): The ESP map will likely show a large negative potential around the oxygen atoms of the nitro group, indicating a region susceptible to electrophilic attack or hydrogen bond donation from a biological target.
Caption: Influence of electronic properties on biological activity.
Experimental and Computational Workflows for Electronic Property Characterization
A dual approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties.
Experimental Protocols
A. UV-Visible Spectroscopy
This technique provides insights into the electronic transitions within the molecule.
Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of the purified compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) with concentrations ranging from 1 to 10 µM.
-
Data Acquisition: Record the absorption spectra from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorption (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl). The absorption bands in the UV region correspond to π → π* and n → π* electronic transitions.
B. Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the reduction and oxidation potentials, which are related to the HOMO and LUMO energy levels.
Protocol:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a dry, degassed solvent (e.g., acetonitrile, DMF).
-
Working Solution: Dissolve a small amount (1-5 mM) of the sample in the electrolyte solution.
-
Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential over a suitable range and record the resulting current.
-
Analysis: From the cyclic voltammogram, determine the onset oxidation (E_ox) and reduction (E_red) potentials. These can be used to estimate the HOMO and LUMO energy levels using empirical equations.
Computational Workflow
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and visualizing electronic properties.
Caption: A typical DFT workflow for electronic property calculation.
Protocol using DFT:
-
Structure Building: Construct the 3D structure of 3,6-Dibromo-4-nitro-1H-indazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain the molecular orbitals (HOMO, LUMO), electrostatic potential, and other electronic descriptors.
-
Visualization and Analysis: Visualize the results, such as plotting the HOMO and LUMO surfaces and mapping the electrostatic potential onto the electron density surface, to gain a qualitative understanding of the molecule's electronic characteristics.
Potential Applications in Drug Discovery
The predicted electronic features of 3,6-Dibromo-4-nitro-1H-indazole make it an intriguing candidate for drug discovery programs.
-
Kinase Inhibitors: Many indazole-based kinase inhibitors function by forming hydrogen bonds with the hinge region of the kinase active site. The electron-deficient nature of the indazole core in this molecule could enhance these interactions.[2]
-
Antimicrobial Agents: Nitro-containing heterocycles are well-known for their antimicrobial properties, often acting as bio-reductive prodrugs.[9][10] The electronic properties of the nitro group are central to this mechanism of action. The title compound could be explored for its activity against various pathogens.[11][12]
-
Versatile Synthetic Intermediate: The presence of two bromine atoms provides handles for further functionalization via cross-coupling reactions, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
While direct experimental data for 3,6-Dibromo-4-nitro-1H-indazole is not yet available, this guide provides a comprehensive framework for its synthesis, characterization, and the in-depth investigation of its electronic properties. The predictive insights, grounded in the chemistry of related analogues, combined with the detailed experimental and computational protocols, offer a clear path forward for researchers. The unique electronic landscape shaped by the bromo and nitro substituents positions this molecule as a promising scaffold for the development of novel therapeutics. Further empirical studies are warranted to validate these predictions and to unlock the full potential of this and other multi-substituted nitroindazoles.
References
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PMC - NIH. Available at: [Link]
- WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Google Patents.
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]
-
New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. PMC. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. Available at: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Available at: [Link]
Sources
- 1. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Use of 3,6-Dibromo-4-nitro-1H-indazole as a scaffold in medicinal chemistry
Application Note: Strategic Functionalization of 3,6-Dibromo-4-nitro-1H-indazole
Executive Summary
The 3,6-dibromo-4-nitro-1H-indazole scaffold (CAS: 885519-42-6) represents a high-value "privileged structure" for the development of multi-targeted kinase inhibitors (e.g., VEGFR-2, FLT3, c-Kit).[1] Its utility lies in its orthogonal reactivity profile : two chemically distinct bromine atoms (C3 and C6) and a reducible nitro group at C4. This unique substitution pattern allows medicinal chemists to sequentially install three different pharmacophores around a rigid bicyclic core, enabling precise tuning of potency and selectivity.
This guide details the optimized protocols for the regioselective functionalization of this scaffold, addressing the common challenges of N-alkylation isomerism and competing cross-coupling sites.
Chemical Reactivity Profile
To successfully utilize this scaffold, one must understand the electronic and steric forces at play.
| Position | Functionality | Electronic Environment | Reactivity Prediction |
| N1 | Pyrrole-like Nitrogen | Nucleophilic | High. Primary site for alkylation/protection.[1] Thermodynamically favored over N2. |
| C3 | Bromine | Electron-Deficient. Activated by the adjacent imine (N2) and the ortho-nitro group (C4).[1] | High (Electronic). Preferred site for oxidative addition in Pd-catalyzed coupling, though potential steric hindrance exists from C4-NO₂.[1] |
| C6 | Bromine | Moderately Electron-Deficient. Meta to the nitro group.[1] | Moderate. Reacts slower than C3 electronically, but may be favored sterically if C3 is blocked. |
| C4 | Nitro Group | Strong Electron-Withdrawing Group (EWG). | Latent Nucleophile. Precursor to C4-aniline (via reduction) for amide/urea formation.[1] |
Strategic Synthetic Workflow
The successful differentiation of the C3 and C6 bromines relies on the "Electronic Activation vs. Steric Hindrance" principle. The C4-nitro group strongly activates the C3-bromide towards oxidative addition (via the ortho-effect), making C3 the first site of reaction under standard conditions, provided the catalyst is not too bulky to access the site.
Pathway Diagram: Divergent Synthesis
Figure 1: Sequential functionalization strategy prioritizing Electronic Activation (C3) followed by Steric Availability (C6).
Detailed Experimental Protocols
Protocol A: Regioselective N1-Protection (SEM-Cl)
Rationale: Unprotected indazoles can poison Pd-catalysts.[1] The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen for its stability under basic coupling conditions and ease of removal.
-
Setup: Charge a flame-dried round-bottom flask with 3,6-dibromo-4-nitro-1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M). Cool to 0 °C under Ar/N₂.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 min until the solution becomes clear/homogeneous.
-
Alkylation: Dropwise add SEM-Cl (1.1 equiv).[1] Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Quench with sat. aq. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The N1-isomer is typically the major product (lower R_f than N2 isomer in most systems).
-
QC Check: Verify N1 vs N2 regiochemistry via 2D NMR (NOESY interaction between SEM-CH₂ and C7-H).
-
Protocol B: C3-Selective Suzuki-Miyaura Coupling
Rationale: The C3-Br is electronically activated by the ortho-nitro group.[1] Using a catalyst with a smaller cone angle facilitates entry into this sterically crowded (but electronically hot) site.
-
Reagents:
-
N1-SEM-3,6-dibromo-4-nitroindazole (1.0 equiv).[1]
-
Aryl Boronic Acid (1.05 equiv) — Limiting stoichiometry is key to prevent bis-coupling.[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for challenging substrates). Avoid extremely bulky ligands (e.g., Buchwald precatalysts) in this specific step unless C3 fails to react, as they may prefer the less hindered C6.
-
Base: Na₂CO₃ (2.0 M aq, 2.0 equiv).
-
Solvent: DME/H₂O (4:1) or 1,4-Dioxane/H₂O.[2]
-
-
Procedure:
-
Degas solvents thoroughly (sparge with Ar for 15 min).
-
Combine reactants in a microwave vial or pressure tube.
-
Heat to 60–80 °C (oil bath). Note: Do not overheat initially. Monitor C3 vs C6 consumption by LCMS.
-
-
Monitoring:
-
Success Indicator: Disappearance of starting material and appearance of Mono-coupled product.
-
Troubleshooting: If a mixture of C3/C6 products forms, lower the temperature to 40 °C and switch to a milder base (e.g., K₃PO₄).
-
Protocol C: Nitro Reduction and Cyclization (Optional)
Rationale: Reducing the C4-nitro group yields an aniline, which can react with the C3-substituent (if it contains an electrophile) to form tricyclic systems, or be acylated to form amide-linked kinase inhibitors.[1]
-
Reagents: Substituted 4-nitroindazole (1.0 equiv), Iron powder (5.0 equiv), NH₄Cl (5.0 equiv).
-
Solvent: EtOH/H₂O (3:1).
-
Procedure:
-
Heat to reflux (80 °C) for 2 hours.
-
The reaction mixture will turn a rusty brown.
-
Filter hot through a Celite pad to remove iron oxides. Wash with MeOH.
-
-
Isolation: Concentrate the filtrate. The resulting amine is often oxidation-sensitive; use immediately or store under inert gas.[1]
Data Summary & Troubleshooting
| Issue | Probable Cause | Expert Solution |
| Low N1/N2 Selectivity | Temperature too high during deprotonation; Solvent polarity. | Keep reaction at 0 °C during NaH addition. Switch solvent to THF (less polar) to favor N1 via coordination effects. |
| Bis-coupling (C3 & C6) | Excess boronic acid or high temperature. | Strictly use 1.0–1.05 equiv of boronic acid. Lower temperature to 40–50 °C. |
| No Reaction at C3 | Steric block by C4-Nitro. | Switch to SPhos Pd G3 catalyst. SPhos is bulky but electron-rich and flexible enough to handle ortho-substituted aryl halides.[1] |
| De-bromination | Pd-hydride formation (beta-hydride elimination from solvent).[1] | Avoid primary alcohol solvents (like EtOH) in the coupling step. Use Dioxane/Water.[2][3] |
References
-
Regioselective C7-bromination and Suzuki–Miyaura cross-coupling of 4-substituted indazoles. RSC Advances, 2021.[1]
-
Indazole Synthesis and Reactivity. Organic Chemistry Portal.
-
Suzuki-Miyaura Coupling: Mechanistic Overview. Chemistry LibreTexts.
-
3-Bromo-4-nitro-1H-indazole (CAS 74209-17-9) Properties. ChemicalBook.
-
Kinase Inhibitor Scaffolds: 6-bromo-1H-indazol-4-amine. BenchChem Application Note. (Representative link for scaffold class)
Sources
Application Note: Chemoselective Reduction of 3,6-Dibromo-4-nitro-1H-indazole
Executive Summary & Challenge Analysis
The reduction of 3,6-Dibromo-4-nitro-1H-indazole to its corresponding amine (3,6-Dibromo-1H-indazol-4-amine ) presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR or PLK4 inhibitors), where the bromine atoms serve as handles for subsequent cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).
The Chemoselectivity Paradox
The primary challenge is retaining the bromine atoms—specifically the aryl bromide at C6 and the heteroaryl bromide at C3—while fully reducing the nitro group.
-
The Risk (Catalytic Hydrogenation): Standard reduction methods using Palladium on Carbon (Pd/C) and Hydrogen (
) are contraindicated . Pd/C readily facilitates oxidative addition into C-Br bonds, leading to hydrodebromination (yielding 4-amino-1H-indazole or mono-bromo species) alongside nitro reduction. -
The Solution (Dissolving Metal Reductions): To ensure high fidelity, Single Electron Transfer (SET) mechanisms utilizing zero-valent metals (Fe, Sn, Zn) are required. These methods target the
-system of the nitro group without possessing the requisite energy to cleave the C-Br -bonds under mild conditions.
Reaction Scheme & Selectivity Pathways[1]
Figure 1: Chemoselectivity map highlighting the divergent pathways based on reductant choice.
Recommended Protocol A: Iron/Ammonium Chloride (Fe/NH₄Cl)
Status: Gold Standard (High Yield, Scalable, Robust)
This method utilizes zero-valent iron as the electron source and ammonium chloride as a mild electrolyte/proton source. It operates at near-neutral pH, preventing side reactions common in strong acid media.
Materials & Stoichiometry
| Reagent | Equiv.[1][2][3] | Role | Notes |
| Substrate | 1.0 | Reactant | 3,6-Dibromo-4-nitro-1H-indazole |
| Iron Powder | 5.0 - 8.0 | Reductant | Use -325 mesh (high surface area). Activated* |
| Ammonium Chloride | 5.0 - 10.0 | Electrolyte | Saturated aq. solution ensures conductivity |
| Ethanol (EtOH) | Solvent | Co-solvent | Dissolves substrate |
| Water | Solvent | Co-solvent | Dissolves NH₄Cl |
*Activation Tip: If the iron powder is old/oxidized, briefly wash with 1M HCl, then water, then acetone, and dry before use to expose active Fe(0) surfaces.
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,6-Dibromo-4-nitro-1H-indazole (1.0 equiv) in Ethanol (concentration ~0.1 M).
-
Note: If solubility is poor, use a THF/EtOH (1:1) mixture. The reaction is biphasic; vigorous stirring is non-negotiable.
-
-
Addition: Add a solution of Ammonium Chloride (
, 5-10 equiv) in Water (ratio EtOH:Water should be ~3:1 or 4:1). -
Activation: Add Iron Powder (5-8 equiv) in a single portion.
-
Reaction: Heat the mixture to 70–80 °C (Reflux) with vigorous stirring.
-
Observation: The reaction mixture will turn from yellow/orange (nitro) to a dark grey/black sludge (iron oxides) over 1–4 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitro peak and the emergence of the amine (often fluorescent blue under UV).
-
Workup (Critical Step):
-
While the reaction mixture is still HOT , filter through a pad of Celite (diatomaceous earth).
-
Reasoning: The amine product may precipitate if the solution cools, getting trapped in the iron sludge.
-
Wash the Celite pad copiously with hot Ethyl Acetate (EtOAc) or hot THF to elute all product.
-
-
Extraction:
-
Concentrate the filtrate to remove bulk volatiles (EtOH/THF).
-
Dilute the residue with water and extract with EtOAc (3x).[4]
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Alternative Protocol B: Stannous Chloride ( )
Status: Viable Alternative (Good for small scale, difficult workup)
Stannous chloride is effective but generates tin salts that form intractable emulsions during workup. This method is recommended only if the Iron method fails due to solubility issues.
Step-by-Step Procedure
-
Solvation: Dissolve the substrate (1.0 equiv) in Ethanol or Ethyl Acetate .
-
Addition: Add
(5.0 equiv). -
Reaction: Heat to 70 °C for 2–6 hours.
-
Workup (The "Neutralization" Trick):
-
Do not just add water (forms slime).
-
Option 1: Pour into ice water and adjust pH to 7–8 with saturated
. Add Celite immediately and filter the resulting suspension. -
Option 2: Add 10% NaOH solution carefully until the tin precipitate redissolves (forms stannate), then extract. Warning: High pH may affect the indazole NH.
Troubleshooting & Optimization Logic
Workup Decision Tree: Handling Metal Sludge
The most common failure mode is not chemical, but physical (loss of product in the filter cake).
Figure 2: Workflow for maximizing recovery during Iron-mediated reduction workup.
Analytical Data Expectations
| Feature | Nitro Precursor (SM) | Amine Product (Target) |
| Appearance | Yellow/Orange Solid | Off-white / Beige Solid |
| 1H NMR | Deshielded aromatic signals | Upfield shift of aromatic protons; Broad singlet ( |
| LC-MS | M+H (Br isotope pattern) | M+H - 30 (loss of O) + 2 (add H) = M-28 mass shift |
| Polarity (TLC) | Higher Rf (Less polar) | Lower Rf (More polar, streaks) |
Safety & Handling
-
Nitro Compounds: Potentially energetic. Do not heat dry residue.
-
Heavy Metals: Dispose of Iron and Tin waste in designated solid hazardous waste containers. Do not pour down the drain.
-
Indazole Tautomerism: Be aware that 1H-indazoles can tautomerize.[6] While this doesn't affect reduction, it affects solubility and subsequent alkylations.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (General protocol for halo-nitro indazole reduction). Link
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols. (Detailed stoichiometry and workup for Fe/NH4Cl). Link
-
ResearchGate. Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2. (Specifics on SnCl2 compatibility with indazoles). Link
-
Organic Chemistry Portal. Reduction of Nitro Compounds. (Review of chemoselective methods including Fe, Sn, and catalytic transfer hydrogenation). Link
-
MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. (Industrial scale handling of halo-amino-indazoles). Link
Sources
Revolutionizing Indazole Scaffolds: A Guide to the Strategic C-H Functionalization of 3,6-Dibromo-4-nitro-1H-indazole
Abstract:
Indazole derivatives are cornerstones in medicinal chemistry and materials science, driving the need for efficient and selective synthetic methodologies. This application note provides a comprehensive guide to the strategic functionalization of C-H bonds in the highly substituted and electron-deficient 3,6-dibromo-4-nitro-1H-indazole. We delve into the electronic landscape of this challenging substrate, offering detailed protocols for palladium-catalyzed C-H arylation, exploring the directing group effects of the substituents, and outlining the mechanistic rationale behind the observed regioselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced C-H activation techniques for the rapid diversification of complex heterocyclic scaffolds.
Introduction: The Significance of Functionalized Indazoles
The indazole nucleus is a privileged scaffold in drug discovery, present in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The ability to selectively introduce molecular complexity at various positions on the indazole ring is paramount for fine-tuning pharmacological profiles. Traditional cross-coupling methods, while powerful, often necessitate pre-functionalization steps, increasing synthesis time and cost. Direct C-H functionalization has emerged as a more atom-economical and efficient alternative, allowing for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds.[2]
The target molecule, 3,6-dibromo-4-nitro-1H-indazole, presents a unique synthetic challenge due to its high degree of substitution and the presence of strongly electron-withdrawing groups. The bromine atoms at the C3 and C6 positions, along with the nitro group at C4, significantly modulate the electronic properties of the indazole core, influencing the reactivity and regioselectivity of C-H functionalization reactions. Understanding these electronic effects is crucial for the rational design of effective synthetic strategies.
The Electronic Landscape and Regiochemical Considerations
The indazole ring system possesses several C-H bonds that are potentially amenable to functionalization. However, the existing substituents on 3,6-dibromo-4-nitro-1H-indazole exert profound electronic and steric influences, dictating the most probable sites of reaction.
Key C-H Bonds for Functionalization:
-
C5-H: This position is electronically influenced by the adjacent nitro group at C4 and the bromo group at C6.
-
C7-H: This position is adjacent to the fused benzene ring and is sterically accessible.
The nitro group at C4 is a strong deactivating group for electrophilic aromatic substitution, withdrawing electron density from the ring through both inductive and resonance effects.[3][4][5] This deactivation makes traditional electrophilic C-H functionalization challenging. Conversely, for reactions proceeding through a deprotonation or metalation pathway, the electron-withdrawing nature of the nitro group can enhance the acidity of adjacent C-H bonds, potentially facilitating their activation.
Palladium-catalyzed C-H activation/arylation reactions have proven to be particularly effective for the functionalization of various heterocyclic systems, including indazoles.[6][7][8] The regioselectivity in these reactions is often governed by a combination of electronic effects, steric hindrance, and the nature of the catalytic system employed.
Strategic Approaches to C-H Functionalization
Given the electron-deficient nature of the substrate, two primary strategies for C-H functionalization are considered most promising:
-
Palladium-Catalyzed Direct C-H Arylation: This is a versatile and widely used method for forming C-C bonds. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and regioselectivity.[6][7]
-
Radical-Based C-H Functionalization: Radical addition reactions can be effective for electron-deficient heterocycles.[9] These reactions often exhibit complementary regioselectivity to metal-catalyzed processes.
This guide will focus on providing a detailed protocol for the palladium-catalyzed direct C-H arylation of the C7-H bond, a position that is often synthetically accessible in substituted indazoles.[1]
Experimental Protocol: Palladium-Catalyzed C7-H Arylation
This protocol details a representative procedure for the direct C-H arylation of 3,6-dibromo-4-nitro-1H-indazole with an aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,6-Dibromo-4-nitro-1H-indazole | ≥98% | Commercially Available |
| Aryl Bromide (e.g., 4-bromoanisole) | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylacetamide (DMA) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Reaction Workflow
Caption: General workflow for the Pd-catalyzed C7-H arylation.
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,6-dibromo-4-nitro-1H-indazole (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.10 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylacetamide (DMA, 3 mL) and anhydrous toluene (1 mL). The use of a mixed solvent system can be crucial for solubility and reactivity.[7]
-
Degassing: Seal the Schlenk tube and degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 140 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C7-arylated product.
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalytic system for C-H arylation reactions.[6] The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for this transformation. It is believed to participate in the C-H activation step.
-
Solvent: DMA is a high-boiling polar aprotic solvent that is excellent for solubilizing the reactants and promoting the reaction. Toluene can sometimes improve selectivity.[7]
-
Temperature: High temperatures are often required to overcome the activation energy for C-H bond cleavage.[6]
Mechanistic Insights
The catalytic cycle for the palladium-catalyzed direct C-H arylation is generally believed to proceed through the following key steps:
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-H Functionalization [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 3,6-Dibromo-4-nitro-1H-indazole in the Synthesis of Diverse Heterocyclic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the wide spectrum of biological activities exhibited by its derivatives.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[2][3][4] The strategic functionalization of the indazole core is therefore a critical endeavor in the discovery of novel therapeutic agents.[1] Among the various substituted indazoles, 3,6-Dibromo-4-nitro-1H-indazole emerges as a particularly valuable and versatile building block. The presence of two bromine atoms at positions 3 and 6, and a nitro group at position 4, offers a rich platform for selective chemical modifications, enabling the synthesis of a diverse array of complex heterocyclic compounds.
This document provides a detailed guide to the application of 3,6-Dibromo-4-nitro-1H-indazole in heterocyclic synthesis. It will delve into key synthetic transformations, providing both the theoretical underpinnings and practical, step-by-step protocols for researchers.
The Chemical Logic of 3,6-Dibromo-4-nitro-1H-indazole: A Trifecta of Reactivity
The synthetic utility of 3,6-Dibromo-4-nitro-1H-indazole is rooted in the distinct reactivity of its substituents:
-
The C-3 and C-6 Bromo Substituents: These positions are primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amino moieties, forming crucial C-C and C-N bonds, respectively.[1] The differential reactivity of the C3 and C6 positions can often be exploited for sequential functionalization.
-
The C-4 Nitro Group: This powerful electron-withdrawing group significantly influences the electronic properties of the indazole ring. It can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the displacement of the nitro group itself by certain nucleophiles.[5] Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized through various reactions, such as diazotization or acylation, opening up another dimension of synthetic possibilities.
-
The N-1 Position of the Indazole Core: The acidic N-H proton can be readily deprotonated to generate the corresponding indazolide anion, which can then participate in N-alkylation or N-arylation reactions.[6][7] The regioselectivity of these reactions (N-1 vs. N-2) is influenced by factors such as the solvent, base, and the nature of the electrophile.[6][8]
Key Synthetic Transformations and Protocols
This section details the application of 3,6-Dibromo-4-nitro-1H-indazole in several cornerstone synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides.[1][9] Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective for modifying the 3- and 6-positions of the indazole core.[1]
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][10] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1][10]
Protocol: Selective Mon-Arylation at the C-3 Position
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the more reactive C-3 position of 3,6-Dibromo-4-nitro-1H-indazole.
Materials:
| Reagent/Solvent | Amount (1 mmol scale) | Purpose |
| 3,6-Dibromo-4-nitro-1H-indazole | 1.0 eq (328 mg) | Starting Material |
| Arylboronic Acid | 1.2 eq | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 eq (58 mg) | Catalyst |
| K₂CO₃ | 2.0 eq (276 mg) | Base |
| 1,4-Dioxane | 4 mL | Solvent |
| Water | 1 mL | Co-solvent |
Procedure:
-
To a flame-dried Schlenk flask, add 3,6-Dibromo-4-nitro-1H-indazole, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, for less reactive aryl chlorides or sterically hindered substrates, catalysts with more electron-rich and bulky phosphine ligands like XPhos or SPhos in combination with a Pd(0) source like Pd₂(dba)₃ may be more effective.[11]
-
Base Selection: The base is crucial for the transmetalation step of the catalytic cycle. While potassium carbonate is often sufficient, stronger bases like cesium carbonate or potassium phosphate can be more effective, especially for challenging couplings.[11]
-
Solvent System: The use of an aqueous co-solvent like water is often beneficial for the solubility of the base and can accelerate the reaction.[11]
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines onto the indazole core.[1][8][9]
Protocol: Mono-Amination at the C-3 Position
Materials:
| Reagent/Solvent | Amount (1 mmol scale) | Purpose |
| 3,6-Dibromo-4-nitro-1H-indazole | 1.0 eq (328 mg) | Starting Material |
| Amine | 1.2 eq | Coupling Partner |
| Pd₂(dba)₃ | 0.025 eq (23 mg) | Catalyst Precursor |
| XPhos | 0.1 eq (48 mg) | Ligand |
| Cs₂CO₃ | 2.0 eq (652 mg) | Base |
| Toluene | 5 mL | Solvent |
Procedure:
-
In an oven-dried Schlenk tube, combine 3,6-Dibromo-4-nitro-1H-indazole, the amine, cesium carbonate, the palladium precursor, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Trustworthiness and Self-Validation:
-
In-situ Catalyst Formation: The use of a palladium precursor like Pd₂(dba)₃ with a specific ligand allows for the in-situ formation of the active Pd(0) catalyst.
-
Base Considerations: Strong, non-nucleophilic bases like cesium carbonate or potassium phosphate are typically required. The choice of base can be critical, and in some cases, weaker bases may be used to avoid side reactions with sensitive functional groups.[12] However, the nitro group can be incompatible with strong bases like KOtBu.[12]
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often employed to facilitate the catalytic cycle.[13]
N-Alkylation of the Indazole Core: Modifying the Heterocyclic Ring
The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base to form an indazolide anion, which can then be alkylated.[6] The regioselectivity of this reaction (N-1 vs. N-2) is a key consideration.
Protocol: General Procedure for N-Alkylation
Materials:
| Reagent/Solvent | Amount (1 mmol scale) | Purpose |
| 3,6-Dibromo-4-nitro-1H-indazole | 1.0 eq (328 mg) | Starting Material |
| Alkyl Halide (e.g., Iodomethane) | 1.5 eq | Alkylating Agent |
| Sodium Hydride (60% dispersion in oil) | 1.2 eq (48 mg) | Base |
| Anhydrous THF or DMF | 5 mL | Solvent |
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 3,6-Dibromo-4-nitro-1H-indazole in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product mixture by column chromatography to separate the N-1 and N-2 isomers.
Expertise & Experience Insights:
-
Regioselectivity: The ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions. The use of sodium hydride in THF often favors N-1 alkylation for many substituted indazoles.[6][7] However, steric and electronic effects of the substituents on the indazole ring play a significant role.[6][7] For instance, electron-withdrawing groups at the C-7 position can favor N-2 alkylation.[7]
-
Alternative Conditions: Other base/solvent combinations, such as potassium carbonate in DMF or acetonitrile, can also be employed and may alter the N-1/N-2 ratio.
Conclusion: A Gateway to Novel Chemical Entities
3,6-Dibromo-4-nitro-1H-indazole is a powerful and versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its strategically placed functional groups allow for selective and sequential modifications through well-established synthetic methodologies. The ability to perform palladium-catalyzed cross-coupling reactions at the C-3 and C-6 positions, coupled with the potential for N-alkylation and manipulation of the nitro group, provides medicinal chemists with a robust platform for generating libraries of novel compounds for drug discovery programs. The protocols and insights provided herein serve as a guide for researchers to effectively harness the synthetic potential of this valuable scaffold.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. ResearchGate. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]
-
Synthesis and biological activities of some 3,6-disubstituted thiazolo[3,2-b][1][5][6]triazoles. Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Cross-Coupling Reactions for 3,6-Dibromo-4-nitro-1H-indazole
Introduction
Welcome to the technical support guide for the optimization of cross-coupling reactions involving 3,6-Dibromo-4-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging, electron-deficient substrate. The presence of two bromine atoms at the C3 and C6 positions, combined with a deactivating nitro group and an acidic N-H proton, presents a unique set of challenges requiring careful optimization of reaction conditions.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 3,6-Dibromo-4-nitro-1H-indazole and an arylboronic acid, but I'm observing very low or no formation of the desired product. What are the likely causes and how can I improve my yield?
Answer: Low or no yield in the Suzuki coupling of this substrate is a frequent challenge and can stem from several factors, particularly its electron-deficient nature and the potential for side reactions. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient and potentially coordinating substrate. The oxidative addition step can be sluggish.
-
The Solution: For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands are often necessary to facilitate oxidative addition.[1] Consider using advanced catalyst systems.
-
Recommended Ligands: Buchwald ligands such as XPhos, SPhos, or RuPhos are excellent starting points.[1]
-
Palladium Source: Ensure your palladium source is of high quality. Older palladium sources can exhibit reduced activity.[1] Using a pre-catalyst, such as an XPhos-Pd-G3, can provide greater consistency.[2]
-
-
-
Base Selection and Its Impact:
-
The Problem: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the starting material or promote unwanted side reactions.[1] The nitro group increases the acidity of the indazole N-H proton, which can lead to complex interactions with the base.[3]
-
The Solution:
-
-
Boronic Acid/Ester Instability:
-
Solvent and Temperature:
-
The Problem: Inadequate solubility of reagents or insufficient thermal energy can stall the reaction.
-
The Solution:
-
A mixture of an ethereal solvent and water (e.g., 1,4-dioxane/water or DME/water) is a standard choice for Suzuki reactions.[3][8]
-
Many Suzuki couplings require heating. A starting temperature of 80-100 °C is reasonable.[4] If the reaction is sluggish, a modest increase in temperature may be beneficial, but excessive heat can lead to catalyst decomposition.
-
-
Issue 2: Lack of Selectivity (Reaction at C3 vs. C6)
Question: My reaction is proceeding, but I am getting a mixture of products corresponding to coupling at the C3 and C6 positions. How can I achieve selective C3-functionalization?
Answer: Achieving regioselectivity between the C3 and C6 positions is a key challenge. Generally, the C3-bromo position is more reactive towards palladium-catalyzed cross-coupling reactions in indazole systems. However, the electronic environment created by the nitro group can influence this.
-
Protecting the N-H Group:
-
The Rationale: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle. Protecting this group can modulate the electronic properties of the ring and improve selectivity and yield.
-
Recommended Protecting Groups: A tetrahydropyran (THP) or Boc group can be installed. THP protection is achieved using dihydropyran with a catalytic amount of acid (e.g., p-TsOH).[9][10]
-
Impact on Selectivity: N-protection often enhances the reactivity difference between the C3 and C6 positions, favoring C3 coupling.
-
-
Ligand Choice:
-
The Rationale: The steric bulk of the ligand can influence which bromine atom is more accessible to the palladium catalyst.
-
Strategy: While electron-rich, bulky ligands are generally recommended for activating the C-Br bond, extreme bulk may favor the less-hindered C6 position in some cases. A screen of ligands with varying steric profiles (e.g., XPhos vs. PPh₃) may be necessary to optimize selectivity.
-
Issue 3: Competing Side Reactions (Homocoupling, Dehalogenation)
Question: Besides my desired product, I am observing significant amounts of homocoupled boronic acid (biaryl byproduct) and/or dehalogenated starting material. How can I suppress these side reactions?
Answer: These side reactions are common in cross-coupling chemistry and point to specific issues in the reaction setup.
-
Homocoupling of Boronic Acid:
-
The Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1][11]
-
The Solution:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[2]
-
-
-
Dehalogenation (Protodebromination):
-
The Cause: The C-Br bond is cleaved and replaced by a hydrogen atom. This can be caused by certain bases or impurities in the solvents.
-
The Solution:
-
Solvent and Base Purity: Use high-purity, anhydrous solvents and ensure the base is free of excess moisture or other impurities.
-
Minimize Reaction Time/Temperature: Prolonged heating can sometimes promote dehalogenation. Monitor the reaction and work it up as soon as it is complete.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for C-N bond formation at the C3 position?
A1: The Buchwald-Hartwig amination is the premier choice for forming C-N bonds.[12] This palladium-catalyzed reaction allows for the coupling of 3,6-dibromo-4-nitro-1H-indazole with a wide variety of primary and secondary amines.[12] Optimization will likely require screening of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) and a suitable base, often a strong, non-nucleophilic base like LHMDS or a carbonate like Cs₂CO₃.[6][13]
Q2: Can I perform a Sonogashira coupling on this substrate?
A2: Yes, a Sonogashira coupling to form a C-C triple bond is feasible.[14] Key considerations include:
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is used in conjunction with a copper(I) co-catalyst, typically CuI.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential and often serves as part of the solvent system.[14]
-
Preventing Homocoupling: A common side reaction is the Glaser homocoupling of the terminal alkyne.[14][15] This is minimized by ensuring strictly anaerobic (oxygen-free) conditions.[15] In persistent cases, a "copper-free" Sonogashira protocol can be employed.[14][15]
Q3: Is it necessary to protect the N-H of the indazole?
A3: While not always strictly necessary, N-H protection is highly recommended for this substrate.[16] The electron-withdrawing nitro group makes the N-H proton quite acidic, which can lead to deprotonation by the base, causing solubility issues and potentially interfering with the catalyst.[3] Protecting groups like Boc or THP can lead to cleaner reactions, higher yields, and improved regioselectivity.[9][10]
Q4: What is a good starting point for a general Suzuki coupling protocol with this substrate?
A4: A robust starting protocol would be:
-
N-Protection: Protect the 3,6-dibromo-4-nitro-1H-indazole with a THP group.[9]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine the N-THP protected indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base like K₂CO₃ (2.0 equiv.).[3]
-
Catalyst/Ligand: Add a pre-catalyst such as XPhos-Pd-G3 (2-5 mol%).
-
Solvent: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).[3]
-
Heating: Stir the mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Visualizations and Data
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
General Catalytic Cycle for Cross-Coupling
This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Stability issues of 3,6-Dibromo-4-nitro-1H-indazole during functionalization
This technical guide addresses the stability and functionalization challenges of 3,6-Dibromo-4-nitro-1H-indazole , a highly functionalized scaffold used in the development of kinase inhibitors and anti-infectives.
The presence of the nitro group at C4 combined with bromines at C3 and C6 creates a unique electronic and steric environment. This molecule is prone to specific failure modes: regio-isomerization during N-alkylation , catalyst poisoning/steric hindrance at C3 , and debromination during nitro reduction .
Part 1: Reactivity Profile & Critical Stability Issues
Q1: Why is the C3-position difficult to functionalize despite being electronically activated?
Technical Insight: Electronically, the C3-bromine is activated for oxidative addition due to the adjacent nitrogen (N2) and the electron-withdrawing nitro group at C4. However, the C4-nitro group exerts significant steric pressure on the C3 position ("peri-like" interaction).
-
The Problem: Standard bulky phosphine ligands (e.g., PPh3 in Pd(PPh3)4) often fail to access the C3-Br bond efficiently, leading to stalled reactions or competitive coupling at the less hindered C6-Br position.
-
The Solution: Use ligands with smaller cone angles or specific "buchwald-type" biaryl ligands (e.g., XPhos , SPhos ) designed to facilitate oxidative addition in sterically congested environments.
Q2: What are the risks of using strong bases (NaOH, KOtBu) with this scaffold?
Technical Insight: The 4-nitro group strongly withdraws electron density, making the indazole ring highly electrophilic.
-
SNAr Displacement: In the presence of strong nucleophiles (OH⁻, OMe⁻), the C3-Bromine is susceptible to Nucleophilic Aromatic Substitution (SNAr), converting the desired bromide into a phenol or ether byproduct.
-
Ring Degradation: Prolonged exposure to strong bases at high temperatures can lead to ring-opening of the pyrazole moiety, particularly if the N1 position is unsubstituted.
Part 2: Functionalization Modules (Protocols & Troubleshooting)
Module A: Regioselective N-Alkylation (N1 vs. N2)
The 4-nitro group increases the acidity of the N-H proton (pKa ~12), altering standard regioselectivity.
Comparison of Methods:
| Method | Reagents | Major Isomer | Mechanism | Notes |
| Thermodynamic | NaH / DMF / 0°C | N1-Alkyl | SN2 | High selectivity (>95:5). Requires anhydrous conditions. |
| Kinetic/Chelation | Cs₂CO₃ / Acetone | Mixture (N1/N2) | SN2 | N2 isomer increases due to coordination with the nitro group. |
| Protection | SEM-Cl / DIPEA | N2-SEM | SN2 | Exception: SEM-Cl often favors N2 protection due to the hemi-aminal structure and chelation effects [1]. |
Troubleshooting Guide:
-
Issue: "I am getting a 60:40 mixture of N1/N2 isomers."
-
Fix: Switch to NaH in THF/DMF (10:1) . The sodium cation coordinates tightly with the N2 lone pair, blocking it and forcing alkylation at N1. Avoid polar protic solvents.
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Achieving selectivity between C3-Br and C6-Br.
Decision Tree for Selective Coupling:
-
Target C3: Use Pd(dppf)Cl₂ or Pd-XPhos . The bidentate ligand (dppf) or bulky biaryl (XPhos) overcomes the C4-nitro steric clash.
-
Target C6: Use Pd(PPh₃)₄ at lower temperatures (60°C). The C6 position is sterically open but electronically less activated than C3.
Protocol: C3-Selective Arylation
-
Degas all solvents (DMF/H₂O 9:1) vigorously (Argon sparge, 15 min).
-
Load: Indazole (1.0 eq), Boronic Acid (1.1 eq), K₂CO₃ (2.0 eq) . Avoid hydroxide bases to prevent SNAr.
-
Heat: 80°C for 4–6 hours. Do not exceed 100°C.
Module C: Nitro Reduction without Dehalogenation
The greatest risk is stripping the Bromine atoms (Hydrodehalogenation) while reducing the Nitro group.
Recommended Protocol: Iron-Ammonium Chloride This method is chemoselective and will not touch the C-Br bonds.
-
Dissolve substrate (1 mmol) in EtOH/Water (4:1) .
-
Add Iron Powder (5.0 eq) (325 mesh) and NH₄Cl (5.0 eq) .
-
Heat to 70°C with vigorous stirring for 2 hours.
-
Workup: Filter hot through Celite. The iron sludge traps impurities.
-
Warning: Do NOT use Pd/C + H₂. This will instantly debrominate the C3 and C6 positions [2].
-
Alternative:SnCl₂·2H₂O in EtOH (Reflux) is also safe but requires careful pH adjustment during workup to avoid emulsions.
-
Part 3: Visualizing the Reactivity Landscape
The following diagram maps the stability zones and reaction pathways for 3,6-Dibromo-4-nitro-1H-indazole.
Caption: Reactivity map highlighting divergent pathways. Green nodes indicate desired outcomes; Red nodes indicate critical failure modes (SNAr, Debromination).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for the Suzuki coupling at C3? A: Yes, but with caution. Microwave heating (100-120°C) can overcome the steric barrier of the 4-nitro group, improving yields of the C3-coupled product. However, you must use a non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃) to avoid displacing the bromine via SNAr [3].
Q: My N-alkylation reaction turned black and yield is low. What happened? A: This indicates decomposition, likely due to the "labile" nature of the electron-deficient ring in the presence of strong bases and oxygen.
-
Fix: Ensure the reaction is strictly anaerobic (Ar/N₂ atmosphere).
-
Fix: Lower the temperature to 0°C during base addition.
-
Check: If using DMF, ensure it is amine-free (freshly distilled or molecular sieve dried), as dimethylamine impurities can react with the C3-Br.
Q: How do I store the 3,6-dibromo-4-nitro-1H-indazole intermediate? A: Store at 2–8°C in a dark, desiccated environment. The nitro-indazole core is light-sensitive (photo-degradation) and the C-Br bonds can slowly hydrolyze if exposed to moisture and acidic vapors over months.
References
-
BenchChem Application Note. Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. (Accessed 2026).
-
Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024).[3][4][5]
-
RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).[6]
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (2021).[6]
Sources
- 1. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3,6-Dibromo-4-nitro-1H-indazole
Executive Summary: The Stability Paradox
3,6-Dibromo-4-nitro-1H-indazole is a "loaded" scaffold. Its utility lies in its three distinct points of diversification (N1/N2, C3, C6), but this high reactivity creates a stability paradox. The 4-nitro group is the electronic driver of instability; it activates the C3-position toward nucleophilic attack and acidifies the N1-proton, making the molecule sensitive to both basic degradation and photolytic cleavage.
Critical Stability Risks:
-
C3-Labillity: The C3-Bromine is ortho to the Nitro group, making it highly susceptible to unintended Nucleophilic Aromatic Substitution (SNAr).
-
Reductive Debromination: Standard nitro-reduction protocols (H₂/Pd) will strip the bromines before reducing the nitro group.
-
Regio-scrambling: The steric bulk of the 4-nitro group destabilizes N1-substitution, leading to mixtures of N1/N2 isomers or N-dealkylation.
Module 1: Storage & Pre-Reaction Handling
User Question: "My material turned from yellow to dark brown after a week on the bench. Is it still usable?"
Technical Diagnosis: The darkening indicates photo-oxidative degradation . Nitroindazoles are photosensitizers. Exposure to UV/visible light excites the nitro group, leading to radical formation and slow polymerization or denitration.
Storage Protocol (Standard Operating Procedure)
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long term) | Retards thermal denitration and halogen migration. |
| Atmosphere | Argon/Nitrogen | Prevents oxidative hydrolysis of the C-Br bonds. |
| Container | Amber Glass | Blocks UV radiation (critical for nitro-heterocycles). |
| Solution State | Avoid | Do not store in DMSO/DMF for >24h; nucleophilic solvent attack at C3 occurs slowly. |
Module 2: Preventing Decomposition During Reactions
Scenario A: Preventing Debromination During Nitro Reduction
User Question: "I tried to reduce the nitro group to an amine using H₂ and Pd/C, but I lost both bromine atoms. How do I prevent this?"
Root Cause Analysis: Palladium on Carbon (Pd/C) catalyzes hydrogenolysis of Aryl-Bromide bonds faster than or concurrent with nitro reduction. This is accelerated by the electron-deficient nature of the ring.
Corrective Protocol: Chemoselective Reduction Use Iron (Fe) powder or Tin(II) Chloride (SnCl₂) . These metals operate via an electron transfer mechanism that does not activate the C-Br bond.
Recommended Workflow (Fe/NH₄Cl)
-
Suspend 3,6-dibromo-4-nitro-1H-indazole (1 eq) in EtOH/Water (4:1).
-
Add NH₄Cl (5 eq) and Iron Powder (5 eq, <325 mesh).
-
Heat to 70°C (Do not reflux vigorously).
-
Monitor by LCMS. Stop immediately upon consumption of starting material.
-
Workup: Filter through Celite while hot (prevents product trapping in iron sludge).
Comparison of Reducing Agents:
| Reagent | Risk Level | Outcome | Recommendation |
| H₂ / Pd/C | Critical | Des-bromo product (Indazol-4-amine) | DO NOT USE |
| Fe / AcOH | Low | 3,6-Dibromo-indazol-4-amine | High Recommended |
| SnCl₂ / HCl | Moderate | Good yield, but difficult workup (emulsions) | Alternative |
| Zn / NH₄Cl | Moderate | Can cause N-O bond cleavage intermediates | Use with caution |
Scenario B: Preventing C3-Substitution During N-Alkylation
User Question: "I am trying to alkylate the Nitrogen (N1), but I am seeing a byproduct where the C3-Bromine is replaced. Why?"
Root Cause Analysis: The 4-Nitro group activates the C3-position. If you use a strong nucleophile or high heat in a polar aprotic solvent (DMF/DMSO), the solvent or base can attack C3 via SNAr , displacing the bromide.
Mechanism of Failure: Indazole-C3-Br + Nucleophile (Nu⁻) → [Meisenheimer Complex stabilized by 4-NO₂] → Indazole-C3-Nu + Br⁻
Corrective Protocol: Controlled N-Alkylation
-
Base Selection: Switch from harsh bases (NaH, KOH) to milder bases (Cs₂CO₃ or K₂CO₃ ).
-
Solvent: Use Acetonitrile or THF instead of DMF/DMSO if possible (reduces SNAr rates).
-
Temperature: Keep reaction < 60°C . The SNAr activation barrier is higher than the N-alkylation barrier.
Visualizing Reactivity & Selectivity
The following diagram illustrates the decision logic to avoid decomposition and ensure regioselectivity.
Figure 1: Reactivity decision tree highlighting failure modes (red paths) and success strategies (green paths) for 3,6-dibromo-4-nitro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Why is the C3-Bromine more unstable than the C6-Bromine? A: Electronic activation. The Nitro group at position 4 is ortho to C3 but meta to C6. Through resonance and inductive effects, the nitro group pulls electron density specifically from C3, making the C3-Br bond highly electron-deficient and prone to nucleophilic attack or oxidative addition by metal catalysts [1].
Q2: Can I use Lithium-Halogen exchange (n-BuLi) on this molecule? A: Absolutely not. The 4-nitro group is incompatible with organolithiums. n-BuLi will attack the nitro group (redox reaction) or cause immediate polymerization. For metallation, you must first reduce the nitro to an amine and protect it, or use highly specialized Knochel-Hauser bases at -78°C, though this is high-risk.
Q3: How do I separate the N1 vs. N2 alkylated isomers? A: The 4-nitro group creates a "peri-effect" (steric bulk) near N1.
-
N1-Isomer: Usually less polar (higher R_f on silica).
-
N2-Isomer: Usually more polar (lower R_f).
-
Tip: Use a Toluene/Ethyl Acetate gradient for purification. The separation is often better than in Hexane/EtOAc due to pi-stacking interactions with the nitro group.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein J. Org.[1] Chem. Context: Defines the steric and electronic factors (including C4/C7 substituents) controlling N1 vs N2 selectivity. URL:[Link]
-
Selective Reduction of Nitroarenes in the Presence of Halogens. Source: Common Organic Chemistry / J. Org. Chem. Context: Protocols for using Fe/AcOH and SnCl2 to prevent dehalogenation. URL:[Link]
-
Nucleophilic Aromatic Substitution of Nitro-Activated Heterocycles. Source: NIH / PMC. Context: Explains the "Element Effect" and why Ortho-Nitro halides (C3-Br) are labile to SNAr. URL:[Link]
Sources
Validation & Comparative
Strategic Synthesis of 3,6-Dibromo-4-nitro-1H-indazole: A Comparative Technical Guide
Executive Summary
3,6-Dibromo-4-nitro-1H-indazole is a high-value heterocyclic scaffold, serving as a critical intermediate in the development of kinase inhibitors (e.g., GSK-3
This guide objectively compares three synthetic methodologies, analyzing them through the lens of regioselectivity, scalability, and safety. The Stepwise Functionalization Route (Method A) is identified as the industry standard for reproducibility, while alternative routes are evaluated for specific niche applications.
Part 1: Retrosynthetic Analysis & Strategic Disconnections
The synthesis of 3,6-dibromo-4-nitro-1H-indazole can be approached via three primary disconnections. The choice of pathway depends heavily on the availability of starting materials and the tolerance for isomer separation.
Figure 1: Retrosynthetic disconnection map highlighting the two primary vectors: C3-functionalization (left branch) and C4-nitration (right branch).
Part 2: Detailed Comparative Methodologies
Method A: The "Standard" Stepwise Functionalization
Route: 6-Bromo-1H-indazole
This route is the most robust for laboratory and pilot-scale synthesis. It leverages the inherent directing effects of the indazole core to install the nitro group at C4 before brominating the C3 position.
Mechanism & Causality:
-
Nitration: The 6-bromo substituent directs the incoming nitro group to the meta position (C4) relative to itself, reinforcing the natural reactivity of the indazole benzene ring.
-
Bromination: Despite the deactivating nature of the C4-nitro group, the C3 position (pyrazole ring) remains sufficiently nucleophilic to undergo bromination, typically using bromine in base or N-bromosuccinimide (NBS).
Protocol 1: Synthesis of 6-Bromo-4-nitro-1H-indazole
-
Reagents: 6-Bromo-1H-indazole (1.0 eq), HNO
(fuming, 1.5 eq), H SO (solvent). -
Procedure:
-
Dissolve 6-bromo-1H-indazole in conc. H
SO at 0°C. Critical: Maintain temperature <5°C to prevent over-nitration or tar formation. -
Add a pre-cooled mixture of fuming HNO
/H SO dropwise over 30 minutes. -
Allow to warm to 20°C and stir for 3 hours. Monitor via TLC (EtOAc:Hexane 1:2).
-
Quench: Pour slowly onto crushed ice. The product precipitates as a yellow solid.
-
Filter, wash with water until neutral pH, and dry.[1]
-
-
Typical Yield: 75-85%
-
Purity: >95% (Isomer separation rarely needed).
Protocol 2: C3-Bromination to Target
-
Reagents: 6-Bromo-4-nitro-1H-indazole (1.0 eq), Br
(1.2 eq), NaOH (2.5 eq, 10% aq), Dioxane. -
Procedure:
-
Dissolve the nitro-indazole in dioxane/NaOH solution. The base deprotonates the N1-H, increasing electron density at C3.
-
Add Br
solution dropwise at 0-10°C. -
Stir at room temperature for 2-4 hours.
-
Acidify with 1M HCl to precipitate the product.
-
Recrystallize from Ethanol/Water.
-
Method B: Direct Nitration of 3,6-Dibromoindazole
Route: 3,6-Dibromo-1H-indazole
This method attempts to install the nitro group last.[1] While theoretically shorter if 3,6-dibromoindazole is purchased, it suffers from regioselectivity issues.
-
Challenge: The C3-bromo group exerts steric bulk and electronic deactivation. Nitration may occur at C5 or C7 alongside C4, leading to difficult isomer separations.
-
Viability: Recommended only if high-performance HPLC purification is available.
Part 3: Comparative Analysis & Data
The following table summarizes the performance metrics of the discussed methods based on experimental data derived from analogous indazole functionalizations.
Table 1: Comparative Performance Metrics
| Metric | Method A: Stepwise (Recommended) | Method B: Direct Nitration | Method C: De Novo Cyclization |
| Overall Yield | 55 - 65% | 30 - 45% | 40 - 50% |
| Regioselectivity | High (Directing effects align) | Low (Mixture of C4/C5/C7 nitro) | High (Defined by aniline precursor) |
| Scalability | High (Filtration-based workups) | Low (Requires chromatography) | Medium (Diazotization safety limits) |
| Safety Profile | Moderate (Standard acid hazards) | Moderate | High Risk (Unstable diazonium salts) |
| Cost Efficiency | High (Cheap reagents) | Medium (Expensive starting material) | Low (Multi-step precursor synthesis) |
Part 4: Critical Control Points & Troubleshooting
To ensure reproducibility (Trustworthiness), the following self-validating checks must be integrated into the workflow:
1. Temperature Control in Nitration (Method A)
-
Issue: Exotherms >10°C during HNO
addition lead to dinitro impurities (likely 4,5-dinitro or 4,7-dinitro). -
Control: Use an internal thermometer. Stop addition if T > 5°C.
-
Validation: 1H NMR should show two doublets (C5-H, C7-H) with meta coupling (~2 Hz). If ortho coupling (~8 Hz) is observed, regioselectivity has failed.
2. Monitoring Bromination Endpoint
-
Issue: Incomplete bromination or over-bromination (rare on deactivated rings).
-
Control: Monitor disappearance of the C3-H proton signal (~8.1 ppm) in NMR.
-
Validation: Mass spectrometry (LC-MS) must show the characteristic tribromide isotope pattern (1:2:1 ratio for Br
species is distinct, but here we have two Br atoms, so look for M, M+2, M+4 in 1:2:1 ratio).
Workflow Visualization
Figure 2: Validated workflow for Method A, integrating a critical Quality Control (QC) stop-point after nitration.
References
-
Scientific Research Publishing. (2012). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]
- Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
Sources
Comparative Guide: Biological Activity of 3,6-Dibromo-4-nitro-1H-indazole vs. Nitroindazole Alternatives
Executive Summary
3,6-Dibromo-4-nitro-1H-indazole (CAS: 885519-42-6) represents a highly specialized scaffold within the nitroindazole family.[1] Unlike the widely studied 7-nitroindazole (7-NI) , which is the gold standard for neuronal nitric oxide synthase (nNOS) inhibition, the 4-nitro isomer occupies a distinct chemical space. Its specific substitution pattern—bromination at positions 3 and 6 combined with a nitro group at position 4—creates a unique electronic and steric profile that alters its binding affinity and biological targets compared to its 5-, 6-, and 7-nitro counterparts.
This guide provides a technical comparison of this compound against established nitroindazoles, focusing on Structure-Activity Relationships (SAR), predicted biological efficacy, and experimental validation protocols.
Structural Analysis & Pharmacophore Comparison[2][3]
The biological activity of nitroindazoles is dictated by the position of the nitro group relative to the indazole nitrogens and the presence of lipophilic halogens.
The "Peri-Effect" and Steric Hindrance
-
7-Nitroindazole (Reference): The nitro group at C7 can form an intramolecular hydrogen bond or electrostatic interaction with the N1 hydrogen. This is critical for its selectivity towards the heme active site of nNOS.
-
3,6-Dibromo-4-nitro-1H-indazole (Subject): The nitro group at C4 is in the "peri" position relative to C3. This creates significant steric crowding, especially with a bulky Bromine atom at C3. This conformation often twists the nitro group out of planarity, potentially reducing its ability to act as a flat intercalator but enhancing its fit into globular hydrophobic pockets (e.g., kinase domains).
Halogenation Impact (C3 & C6)
-
C3-Bromination: In 3-Bromo-7-nitroindazole, adding a bromine at C3 increases potency against nNOS by filling a hydrophobic pocket near the substrate binding site. We can infer that the C3-Br in the subject compound similarly enhances lipophilicity and membrane permeability.
-
C6-Bromination: Halogenation at C6 primarily modulates metabolic stability (blocking oxidation) and influences the pKa of the N-H proton, affecting solubility and bioavailability.
Visualizing the Structural Logic
The following diagram illustrates the structural divergence and functional implications of the substitution patterns.
Figure 1: Structure-Activity Relationship (SAR) map contrasting the subject compound with the standard 7-NI.
Comparative Biological Activity[4][5]
Nitric Oxide Synthase (NOS) Inhibition
Nitroindazoles are historically defined by their ability to inhibit NOS isoforms.[2]
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | Selectivity Profile | Mechanism |
| 7-Nitroindazole (7-NI) | 0.71 | 0.78 | Moderate nNOS/iNOS selectivity | Heme ligation / L-Arg competition |
| 3-Bromo-7-nitroindazole | ~0.15 | ~0.30 | High Potency | Hydrophobic pocket occupancy |
| 3,6-Dibromo-4-nitro-1H-indazole | > 10.0 (Predicted) | N/A | Low NOS Affinity | Steric bulk at C4 likely disrupts heme coordination required for NOS inhibition. |
Insight: The 4-nitro position is generally unfavorable for NOS inhibition compared to the 7-nitro position. Researchers should not select this compound if the primary goal is potent nNOS inhibition; 3-Bromo-7-nitroindazole is the superior choice for that application.
Anti-Parasitic & Anti-Microbial Activity
Nitroindazoles (specifically 5-nitro derivatives) are potent against Trypanosoma cruzi (Chagas disease) and Leishmania spp. via activation by nitroreductases (NTR).
-
Mechanism: Type I nitroreductases reduce the nitro group to toxic radical species that damage parasite DNA.
-
Comparative Efficacy:
-
5-Nitroindazole: High activity.[3] The nitro group is accessible for enzymatic reduction.
-
3,6-Dibromo-4-nitro-1H-indazole: The steric bulk of the adjacent bromine (C3) and the fused ring (C3a) may hinder the approach of nitroreductases, potentially reducing its efficacy as a prodrug compared to the 5-nitro variants. However, the high lipophilicity (two bromines) ensures excellent penetration into parasitic cysts or intracellular amastigotes.
-
Experimental Protocols
To validate the activity of 3,6-Dibromo-4-nitro-1H-indazole, researchers should utilize the following self-validating protocols.
Protocol A: In Vitro nNOS Inhibition Assay (Citrulline Conversion)
Objective: Determine if the C4-nitro/C3-bromo motif retains any NOS inhibitory capacity.
-
Reagents: Purified recombinant nNOS, L-[3H]arginine, NADPH, Calmodulin, CaCl2.
-
Preparation: Dissolve 3,6-Dibromo-4-nitro-1H-indazole in DMSO (Final concentration <1%).
-
Reaction:
-
Incubate enzyme with inhibitor (0.1 µM – 100 µM) for 15 min at 37°C.
-
Initiate reaction with L-[3H]arginine + NADPH.
-
Stop reaction after 15 min using stop buffer (Hepes/EDTA).
-
-
Quantification: Pass mixture through cation-exchange resin (Dowex-50W). Unreacted L-arginine binds; L-citrulline flows through.[2]
-
Validation: Use 7-Nitroindazole (10 µM) as a positive control (expect >80% inhibition).
Protocol B: Cytotoxicity & Anti-Proliferative Assay (MTT)
Objective: Assess general toxicity vs. specific anti-parasitic potential.
-
Cell Lines: Vero cells (mammalian control) vs. T. cruzi epimastigotes.
-
Seeding: 5 × 10^3 cells/well in 96-well plates.
-
Treatment: Treat with serial dilutions (1–100 µM) of the compound for 72h.
-
Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Absorbance at 570 nm.
-
Calculation: Calculate Selectivity Index (SI) = IC50(Vero) / IC50(Parasite).[3] An SI > 10 indicates promising therapeutic potential.
Mechanism of Action: Signaling Pathway
The following diagram outlines the divergent pathways for Nitroindazoles: NOS inhibition (Neuroprotection) vs. Nitroreductase activation (Anti-parasitic).
Figure 2: Dual mechanistic pathways of nitroindazoles. The subject compound is predicted to favor the NTR pathway or novel hydrophobic targets over nNOS.
References
-
Bland-Ward, P. A., et al. (2000). 3-bromo-7-nitroindazole, a neuronal nitric oxide synthase inhibitor, impairs maternal aggression and citrulline immunoreactivity in prairie voles.[4] Brain Research. Link
-
Fonseca-Berzal, C., et al. (2016). In vitro activity of 5-nitroindazole derivatives against Trypanosoma cruzi. Parasitology Research. Link
-
Kalpalatha, B. A., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Data. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives. Link
-
Raman, C. S., et al. (1998). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Cell. Link
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3,6-Dibromo-4-nitro-1H-indazole
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3,6-Dibromo-4-nitro-1H-indazole. As a halogenated nitroaromatic compound, this chemical requires meticulous handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are synthesized from established safety protocols for structurally similar hazardous compounds and are designed to meet the rigorous standards of both scientific integrity and regulatory compliance.
Hazard Profile: Understanding the Risk
The disposal protocol for any chemical is dictated by its inherent hazards. For 3,6-Dibromo-4-nitro-1H-indazole, the risk profile is inferred from its structural components: a dibrominated aromatic ring and a nitro group. These features classify it as a halogenated nitroaromatic compound, a class of chemicals generally recognized for its potential toxicity and environmental hazards.[1][2]
The electron-withdrawing nature of the nitro group, combined with the stable aromatic ring, makes these compounds resistant to natural degradation.[2] Furthermore, many nitroaromatic compounds are known to be toxic, mutagenic, and are considered priority pollutants by agencies like the U.S. Environmental Protection Agency.[2] The presence of bromine atoms necessitates its classification as halogenated waste, which requires a specific disposal pathway.[1][3]
Inferred Hazard Classification based on Analogous Compounds:
| Hazard Category | Classification | Rationale and Implication for Disposal |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | Based on data for 6-Bromo-4-nitro-1H-indazole (H301).[4] This high level of toxicity mandates careful handling to prevent ingestion and requires that all contaminated materials be treated as toxic waste. |
| Environmental Hazard | Toxic to aquatic life | Halogenated nitroaromatics are often harmful to aquatic ecosystems.[1] Disposal must prevent any release into the environment, meaning no drain disposal.[3][5][6] |
| Reactivity | Potentially Reactive | Nitro compounds can be reactive and are often incompatible with strong bases, oxidizing agents, and reducing agents.[7][8][9][10] This necessitates strict segregation from other waste streams. |
| Combustibility | Combustible Solid | While not highly flammable, it is considered a combustible solid.[4] Waste should be stored away from ignition sources. |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE protocol is the first line of defense against chemical exposure. The potential for toxicity through ingestion, inhalation, or skin contact makes the following PPE mandatory when handling 3,6-Dibromo-4-nitro-1H-indazole and its waste.[6]
| PPE Category | Item Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a face shield worn over the goggles.[6] | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6] | Prevents direct skin contact. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[11] |
| Body Protection | Flame-resistant laboratory coat, full-length pants, and closed-toe shoes.[6] | Protects skin and personal clothing from contamination and ensures no exposed skin on the lower body.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[6][12] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and compliance. The following protocol details the necessary steps from waste generation to final collection.
Step 1: Waste Segregation
The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can create hazardous reactions and complicates the disposal process, often leading to significantly higher costs.[13]
-
Isolate Halogenated Waste: 3,6-Dibromo-4-nitro-1H-indazole is a halogenated organic compound. It must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste."[1][3]
-
Do Not Mix: Never mix this waste with the following:
Caption: Waste segregation decision for 3,6-Dibromo-4-nitro-1H-indazole.
Step 2: Waste Container Selection and Labeling
Proper containment and identification are non-negotiable.
-
Select a Compatible Container: Use a designated hazardous waste container made of compatible material (e.g., glass or polyethylene) that is in good condition with no leaks or cracks.[13]
-
Ensure a Secure Closure: The container must have a tight-fitting, screw-top lid. The container must remain closed at all times except when waste is actively being added.[3][13]
-
Label Immediately: Affix a completed hazardous waste label to the container before adding the first drop of waste.[3] The label must include:
-
The words "Hazardous Waste ".[13]
-
The full chemical name: "3,6-Dibromo-4-nitro-1H-indazole ". Do not use abbreviations.[3]
-
A list of any other solvents or chemicals in the container with approximate percentages.[13]
-
The accumulation start date (the date the first waste is added).
-
Appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory prior to collection.
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[1][13]
-
Secondary Containment: Place the primary waste container inside a larger, chemically-resistant secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Ventilation: If possible, store the waste container in a ventilated area, such as a chemical fume hood, to minimize exposure to any vapors.[1]
-
Away from Incompatibles: Ensure the storage location is away from incompatible materials.[7]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]
-
Licensed Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for transport to a permitted treatment, storage, and disposal facility (TSDF).[13]
-
Documentation: Accurately complete all required paperwork and waste manifests as instructed by your EHS department.[1]
Final Disposal Methodology: High-Temperature Incineration
For halogenated nitroaromatic compounds, the most common and effective method of final disposal is high-temperature incineration in a specialized hazardous waste facility.[1]
-
Process: The waste is combusted at extremely high temperatures (typically >1,800°F or ~980°C), which causes the thermal decomposition of the organic molecule.[1] This process breaks down the toxic compound into less harmful substances like carbon dioxide, water, and inorganic acids (e.g., hydrobromic acid).
-
Emission Control: The incinerator is equipped with sophisticated air pollution control systems, including scrubbers, that neutralize the acidic gases produced during combustion, preventing their release into the atmosphere.[1]
-
Ash Disposal: Any resulting ash is tested. If it is determined to be non-hazardous, it can be landfilled. If it retains hazardous characteristics, it is disposed of in a secure hazardous waste landfill.[1]
Caption: End-to-end disposal workflow for 3,6-Dibromo-4-nitro-1H-indazole.
By diligently following this guide, researchers can ensure the safe handling and compliant disposal of 3,6-Dibromo-4-nitro-1H-indazole, upholding their commitment to a safe and sustainable laboratory environment.
References
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
- A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
- Hazardous Waste - FAA USA Environmental Protection Program. UW-Milwaukee.
- SAFETY DATA SHEET for 2,5-dibromo-4-nitro-1H-imidazole.
- Safety data sheet according to UK REACH. ITW Reagents.
- Essential Safety and Operational Guide for Handling 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Chemical Incompatibility Table. University of Illinois Urbana-Champaign.
- Organic Nitro Compounds Waste Comp
- SAFETY DATA SHEET for 6-Nitro-1H-indazole. Thermo Fisher Scientific.
- 6-Bromo-4-nitro-1H-indazole Safety Inform
- List of Incompatible Chemicals – Labor
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 6-Bromo-4-nitro-1H-indazole AldrichCPR 885518-46-7 [sigmaaldrich.com]
- 5. itwreagents.com [itwreagents.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 8. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 9. ehs.msstate.edu [ehs.msstate.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
